For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Applications of 2',3'-O-Isopropylideneadenosine
Introduction
2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule.[1] The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar enhances the compound's stability and makes it a crucial intermediate in the synthesis of a wide array of nucleoside analogs.[1][2] This strategic protection allows for regioselective modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2',3'-O-Isopropylideneadenosine, with a focus on its pivotal role in drug discovery and biochemical research.[3][4]
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 2',3'-O-Isopropylideneadenosine is fundamental for its effective use in synthesis.[5] The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][5] |
| Molecular Weight | 307.31 g/mol | [1][5] |
| CAS Number | 362-75-4 | [1][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 221-222 °C | [1][5] |
| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) | [5] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol (B129727) | [1] |
| Storage Conditions | Room Temperature; Keep in a dark, dry, sealed place | [1][6] |
| Purity | ≥98% (HPLC) | [2][7][8] |
NMR Spectroscopic Data (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | Data available in referenced literature.[9] |
| ¹³C NMR | 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6[5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2',3'-O-Isopropylideneadenosine are crucial for its successful application in research and development.
Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine
This protocol describes the common and effective method for the synthesis of 2',3'-O-Isopropylideneadenosine using 2,2-dimethoxypropane (B42991).[10]
Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine via an acid-catalyzed reaction.[5]
Materials:
-
Adenosine[10]
-
Anhydrous Acetone[10]
-
2,2-Dimethoxypropane[10]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[10]
-
Sodium bicarbonate[10]
-
Dichloromethane (DCM)[10]
-
Methanol (MeOH)[10]
Procedure:
-
Suspend adenosine (1 equivalent) in anhydrous acetone.[10]
-
Add 2,2-dimethoxypropane (3-5 equivalents).[10]
-
Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[10]
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[10]
-
Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[10]
-
Filter the mixture to remove any solids.[10]
-
Evaporate the filtrate under reduced pressure to obtain the crude product.[10]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure 2',3'-O-Isopropylideneadenosine as a white crystalline solid.[5]
Deprotection of the Isopropylidene Group
The removal of the isopropylidene protecting group is readily accomplished under acidic conditions to regenerate the diol.[5]
Objective: To remove the 2',3'-O-isopropylidene protecting group to yield adenosine or a modified adenosine analog.
Materials:
-
2',3'-O-Isopropylideneadenosine or its derivative
-
Trifluoroacetic acid (TFA)[3]
-
Water[3]
-
Dichloromethane (DCM)[3]
Procedure:
-
Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[3]
-
Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[3]
-
The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.[3]
HPLC Purity Analysis
This protocol provides a general method for the purity analysis of 2',3'-O-Isopropylideneadenosine.[11]
Objective: To determine the purity of a sample of 2',3'-O-Isopropylideneadenosine using High-Performance Liquid Chromatography (HPLC).
Method:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2',3'-O-Isopropylideneadenosine and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.[11]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate).[11]
-
Detection: UV detection at 254 nm or 260 nm.[11]
-
Injection Volume: 20 µL.
-
Flow Rate: 1 mL/min.[12]
-
-
Data Analysis: Integrate all peaks in the chromatogram to determine the relative peak area of 2',3'-O-Isopropylideneadenosine, which corresponds to its purity.[11]
Signaling Pathways and Experimental Workflows
2',3'-O-Isopropylideneadenosine is a cornerstone for the synthesis of modified nucleosides that are used to probe biological pathways and for the development of therapeutic agents.[3][13]
Caption: Synthesis of 2',3'-O-Isopropylideneadenosine.[5]
Caption: Deprotection of 2',3'-O-Isopropylideneadenosine.[5]
Caption: Synthetic pathway for Cordycepin.[5]
Caption: Workflow for antiviral drug discovery.[3]
Applications in Research and Drug Development
2',3'-O-Isopropylideneadenosine is a versatile tool in medicinal chemistry and biochemical research due to its role as a key synthetic intermediate.[1][2]
-
Nucleoside Analog Synthesis: Its primary application is serving as a protected precursor in the multi-step synthesis of novel nucleoside analogs.[1] The isopropylidene group selectively blocks the 2' and 3' hydroxyls, allowing for chemical modifications at the 5' position of the ribose or on the adenine (B156593) base itself.[1] These analogs are investigated for potential therapeutic uses, including as antiviral and anticancer agents.[1][2] A prominent example is the synthesis of Cordycepin (3'-deoxyadenosine), which has significant antitumor and antiviral properties.[5]
-
Biochemical Research: The compound is used in studies of cellular processes and signal transduction pathways.[1][2] By serving as a scaffold for creating adenosine derivatives, it helps researchers probe the function of adenosine receptors and enzymes involved in nucleotide metabolism.[1]
-
Pharmaceutical Development: It plays a role in the development of drugs targeting adenosine receptors, which are implicated in a variety of diseases, including cardiovascular and neurological disorders.[1][2] Adenosine analogs can act as vasodilators and have been shown to inhibit cancer progression.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. aurora-biotech.com [aurora-biotech.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cores.emory.edu [cores.emory.edu]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
